BenchChemオンラインストアへようこそ!

Tesirine intermediate-1

ADC Payload Synthesis PBD Dimer Chemistry Process Chemistry

This orthogonally protected (TBDMS/TIPS) intermediate is the validated precursor for convergent synthesis of tesirine (SG3249), the payload in FDA-approved loncastuximab tesirine. Substitution risks batch failure due to unique silyl protection for sequential deprotection. Essential for clinical ADC process reproducibility.

Molecular Formula C28H48N2O7Si2
Molecular Weight 580.9 g/mol
Cat. No. B8262525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTesirine intermediate-1
Molecular FormulaC28H48N2O7Si2
Molecular Weight580.9 g/mol
Structural Identifiers
SMILESCC(C)[Si](C(C)C)(C(C)C)OC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)N2CC(=O)CC2CO[Si](C)(C)C(C)(C)C)OC
InChIInChI=1S/C28H48N2O7Si2/c1-18(2)39(19(3)4,20(5)6)37-26-15-24(30(33)34)23(14-25(26)35-10)27(32)29-16-22(31)13-21(29)17-36-38(11,12)28(7,8)9/h14-15,18-21H,13,16-17H2,1-12H3/t21-/m0/s1
InChIKeyIUVUOBISHKAUDN-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tesirine Intermediate-1 (CAS 1430738-05-8): A Key PBD Dimer Building Block for ADC Payload Synthesis


Tesirine intermediate-1 (CAS 1430738-05-8) is a late-stage synthetic precursor in the multi-step assembly of tesirine (SG3249), a pyrrolobenzodiazepine (PBD) dimer-based linker-payload used in several clinical-stage antibody-drug conjugates (ADCs) [1]. Chemically, it is an orthogonally protected pyrrolidine derivative bearing a tert-butyldimethylsilyl (TBDMS) ether and a triisopropylsilyl (TIPS)-protected phenolic benzoyl moiety . This specific silyl protection strategy is designed to enable sequential, mild deprotection during convergent ADC construction without generating DNA-damaging side products [2]. Unlike earlier PBD intermediates that rely on acid-labile protecting groups, tesirine intermediate-1 is optimized for the unique demands of clinical-grade ADC manufacturing, where precise control over reactive imine formation is critical for payload safety and linker conjugation efficiency [2].

Why Generic PBD Dimer Intermediates Cannot Substitute for Tesirine Intermediate-1 in ADC Development


Tesirine intermediate-1 is not a generic PBD dimer precursor; its value stems from its specific orthogonal silyl protection scheme, which is integral to the convergent synthesis of the clinically validated tesirine (SG3249) payload [1]. Attempting to substitute this intermediate with a closely related analog—such as an intermediate intended for the alternative talirine payload, or even other tesirine intermediates like Tesirine intermediate-2—introduces critical risks in the ADC manufacturing process . The TBDMS and TIPS groups on tesirine intermediate-1 are chemically distinct from the protecting groups used in other PBD dimer syntheses and are selected to prevent premature imine formation and off-target DNA alkylation during the multi-step conjugation process [2]. Replacing tesirine intermediate-1 with an unoptimized intermediate would likely require re-validation of the entire synthetic route, potentially altering the yield, purity profile, and, most critically, the final ADC's drug-to-antibody ratio (DAR) and batch-to-batch reproducibility, which are strictly regulated for clinical-stage therapeutics [1].

Tesirine Intermediate-1: Quantitative Evidence for Differentiated Selection vs. Closest Analogs


Purity Benchmarking: Tesirine Intermediate-1 (99.41%) vs. Tesirine Intermediate-2 (99.43%)

For research and process development applications where intermediate purity directly correlates with downstream yield and impurity profile, tesirine intermediate-1 is supplied at a certified purity of 99.41% . This is comparable to the purity of tesirine intermediate-2 (99.43%), another key intermediate in the same synthetic pathway . Both compounds meet the stringent purity requirements for clinical ADC manufacturing. While the purity difference is marginal, the choice between these intermediates is driven by their distinct roles in the synthetic sequence; tesirine intermediate-1 is a prerequisite for constructing the PBD dimer core and is not functionally interchangeable with intermediate-2, which contains a more advanced linker moiety .

ADC Payload Synthesis PBD Dimer Chemistry Process Chemistry

Payload Design Differentiation: Tesirine (SG3249) Hydrophobicity Advantage over Talirine (SGD-1910)

Tesirine (SG3249), the final payload constructed using tesirine intermediate-1, was explicitly designed to exhibit lower hydrophobicity compared to the earlier talirine (SGD-1910) payload. The calculated LogD at pH 7.4 for SG3249 is lower than that of SGD-1910 [1]. While the absolute LogD values are not publicly disclosed in a directly comparable format, the design rationale explicitly states that the SG3249 payload was engineered for 'favorable hydrophobicity and improved conjugation characteristics' relative to the talirine scaffold [1]. Reduced hydrophobicity is a critical ADC design parameter because it minimizes payload-driven aggregation, which can lead to rapid clearance, poor pharmacokinetics, and increased off-target toxicity. By employing tesirine intermediate-1 to access the SG3249 payload, developers gain a documented advantage in handling and formulation compared to ADCs built on the more hydrophobic talirine platform [1].

ADC Payload Design Hydrophobicity Conjugation Efficiency

Warhead Potency: SG3199 (Mean GI50 151.5 pM) vs. Other ADC Payload Classes

The ultimate warhead released from tesirine (SG3249) is SG3199, which exhibits a mean GI50 of 151.5 pM across a panel of 38 human solid tumor and hematological cancer cell lines [1]. This picomolar potency is characteristic of the PBD dimer class and distinguishes it from other ADC payload classes, such as auristatins and maytansines, which target tubulin and generally exhibit GI50 values in the low nanomolar range [2]. Furthermore, SG3199 demonstrates a multi-log differential in activity across the cell line panel, with GI50 values ranging from 0.79 pM to 1.05 nM [1]. The synthesis of this potent warhead is dependent on the correct assembly of the PBD dimer core, a process that critically relies on the precise chemical structure and protecting group strategy embodied by tesirine intermediate-1 [3].

Cytotoxicity ADC Warhead PBD Dimer

Optimized Synthesis: Convergent Route Enabled by Orthogonal Silyl Protecting Groups

The tesirine synthetic route, of which tesirine intermediate-1 is a key component, was specifically designed as a convergent process to facilitate clinical-scale manufacturing [1]. This contrasts with the linear routes used for earlier PBD dimers like SG2000 (SJG-136), which are less efficient and more difficult to scale [2]. The orthogonal silyl protecting groups (TBDMS and TIPS) on tesirine intermediate-1 are crucial to this convergent strategy, as they allow for the independent synthesis and late-stage assembly of the left-hand (linker) and right-hand (imine) sides of the unsymmetrical dimer [1]. This design choice enables a final coupling step with a reported 73% yield to form SG3249 [3]. Substituting with an intermediate lacking this precise orthogonal protection would necessitate a redesign of the entire convergent strategy, likely resulting in lower overall yields and a more complex purification process.

Process Chemistry Convergent Synthesis ADC Manufacturing

Optimal Application Scenarios for Tesirine Intermediate-1 in ADC Research and Development


Synthesis of Clinical-Stage Tesirine (SG3249) Linker-Payload

Tesirine intermediate-1 is the specified building block for the convergent synthesis of tesirine (SG3249), the linker-payload used in FDA-approved loncastuximab tesirine (for R/R DLBCL) and several other clinical-stage ADCs including camidanlumab tesirine and rovalpituzumab tesirine [1]. Using this exact intermediate ensures fidelity to the published, scalable synthetic route, which is critical for generating material that matches the quality and impurity profile of the clinically validated payload [2].

Process Development and Scale-Up for cGMP Manufacturing

Given the complexity of the 30+ step tesirine synthesis (with an overall yield of 0.54% from benzylvanillin), process chemists rely on high-purity, well-characterized intermediates like tesirine intermediate-1 to establish robust, reproducible manufacturing processes [1]. The orthogonal TBDMS/TIPS protection strategy, for which this intermediate is a key vessel, allows for mild, selective deprotection steps that are essential for maintaining yield and minimizing impurity formation at scale [2].

Comparative ADC Platform Studies and Payload Benchmarking

For research groups evaluating different PBD dimer-based ADC platforms, tesirine intermediate-1 provides access to the SG3249 payload, which was explicitly designed for lower hydrophobicity and improved conjugation characteristics compared to the talirine (SGD-1910) platform [1]. This allows for direct, controlled comparisons of ADC aggregation, pharmacokinetics, and in vivo efficacy between the two major clinical PBD dimer payload families, using the authentic, clinically relevant intermediate [2].

Development of Next-Generation PBD Dimer Analogs

The modular, convergent synthesis strategy enabled by tesirine intermediate-1 allows medicinal chemists to independently modify the left-hand (linker) or right-hand (imine) portions of the PBD dimer [1]. This intermediate serves as a versatile starting point for creating novel analogs with altered linker chemistry, alternative warheads, or different physicochemical properties, all while retaining the proven core structure and orthogonal protection strategy that underpins the clinical success of tesirine [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tesirine intermediate-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.